molecular formula C15H15ClN2O3 B2758184 N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034527-43-8

N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2758184
M. Wt: 306.75
InChI Key: JWFFSVKXTLGMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, etc.).



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Discovery and Kinase Inhibition

This compound is part of a broader class of chemicals studied for their selective inhibition of specific kinases within the Met kinase superfamily, demonstrating potential in cancer therapy. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the compound , have been identified as potent and selective Met kinase inhibitors. These studies have shown that analogs with specific substitutions can lead to improved enzyme potency and selectivity, which are crucial for the development of targeted cancer therapies. Such compounds have demonstrated complete tumor stasis in certain human gastric carcinoma models following oral administration, highlighting their therapeutic potential (Schroeder et al., 2009).

Anticonvulsant Enaminones and Hydrogen Bonding

Research into anticonvulsant enaminones has provided insights into the structure-activity relationships critical for medicinal chemistry. The crystal structures of related compounds have been determined, revealing important aspects of their conformation and hydrogen bonding, which are essential for their biological activity. These findings contribute to the understanding of how structural features impact the efficacy of anticonvulsant drugs (Kubicki et al., 2000).

Synthesis and Chemical Properties

The compound's relevance extends to synthetic chemistry, where its derivatives are utilized in the development of new synthetic methodologies. For example, studies on the synthesis of dihydropyrimidine derivatives and their applications in antidiabetic and antimicrobial activities underscore the versatility and utility of this compound's structural motif in drug discovery and development (Lalpara et al., 2021).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures.


Future Directions

This involves discussing potential areas of future research or applications of the compound. It could include potential uses, improvements, or modifications of the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases for the most accurate and up-to-date information. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-9-11(16)5-4-6-12(9)17-15(20)10-8-18(2)14(19)7-13(10)21-3/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFFSVKXTLGMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.